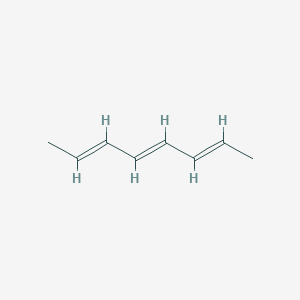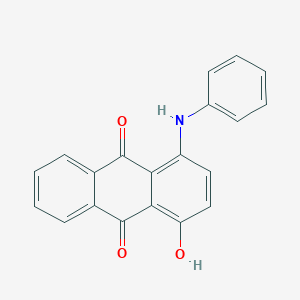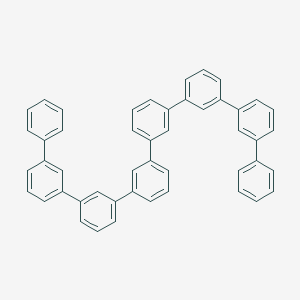
m-Octaphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Octaphenyl is a chemical compound that belongs to the family of octaphenyls. It is a highly symmetrical molecule that has eight phenyl rings attached to a central carbon atom. The compound is widely used in scientific research due to its unique properties. The purpose of
Wirkmechanismus
The mechanism of action of m-Octaphenyl is not well understood. However, it is believed that the compound interacts with other molecules through non-covalent interactions, including van der Waals forces, hydrogen bonding, and pi-pi stacking interactions. These interactions play a crucial role in the compound's ability to form complexes with other molecules, including metal ions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of m-Octaphenyl. However, studies have shown that the compound can interact with biological molecules, including proteins and DNA. The compound's ability to form complexes with these molecules can affect their structure and function, leading to potential biological effects.
Vorteile Und Einschränkungen Für Laborexperimente
M-Octaphenyl has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. The compound is also readily available from commercial suppliers. However, one of the limitations of using m-Octaphenyl in lab experiments is its high cost, which can limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the study of m-Octaphenyl. One area of research is the development of new synthesis methods to produce the compound more efficiently and cost-effectively. Another area of research is the study of the compound's interactions with biological molecules, including proteins and DNA. This research could lead to the development of new drugs and therapies for the treatment of various diseases. Additionally, the study of m-Octaphenyl's electronic and optical properties could lead to new applications in material science and electronics.
Conclusion:
In conclusion, m-Octaphenyl is a unique and versatile compound that has several scientific research applications. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential applications.
Synthesemethoden
The synthesis of m-Octaphenyl involves the reaction of benzene with benzyl chloride in the presence of a strong acid catalyst such as sulfuric acid. The reaction produces a mixture of isomers, including m-Octaphenyl. The compound can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
M-Octaphenyl has several scientific research applications, including its use as a ligand in coordination chemistry, organic synthesis, and material science. The compound is also used as a model system for studying the properties of organic molecules, including their electronic structure, spectroscopic properties, and reactivity.
Eigenschaften
CAS-Nummer |
16716-11-3 |
|---|---|
Produktname |
m-Octaphenyl |
Molekularformel |
C48H34 |
Molekulargewicht |
610.8 g/mol |
IUPAC-Name |
1-phenyl-3-[3-[3-[3-[3-(3-phenylphenyl)phenyl]phenyl]phenyl]phenyl]benzene |
InChI |
InChI=1S/C48H34/c1-3-13-35(14-4-1)37-17-7-19-39(29-37)41-21-9-23-43(31-41)45-25-11-27-47(33-45)48-28-12-26-46(34-48)44-24-10-22-42(32-44)40-20-8-18-38(30-40)36-15-5-2-6-16-36/h1-34H |
InChI-Schlüssel |
QJOBYJDULSYRSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC(=CC=C4)C5=CC=CC(=C5)C6=CC=CC(=C6)C7=CC=CC(=C7)C8=CC=CC=C8 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC(=CC=C4)C5=CC=CC(=C5)C6=CC=CC(=C6)C7=CC=CC(=C7)C8=CC=CC=C8 |
Andere CAS-Nummern |
16716-11-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



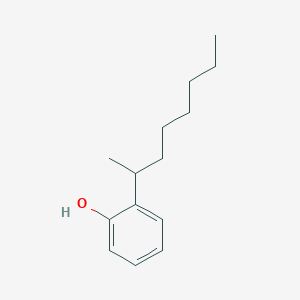
![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)
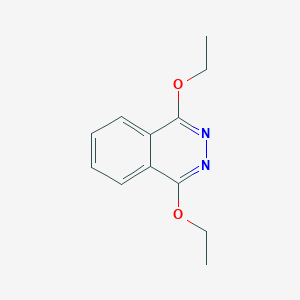
![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)
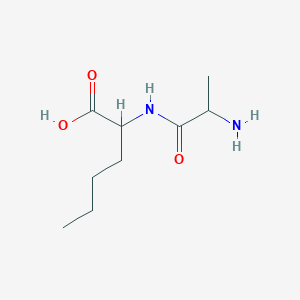

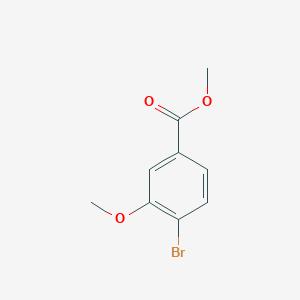
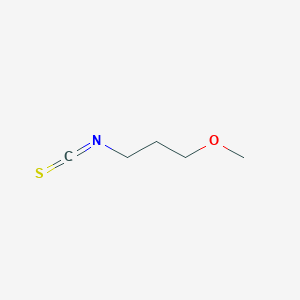
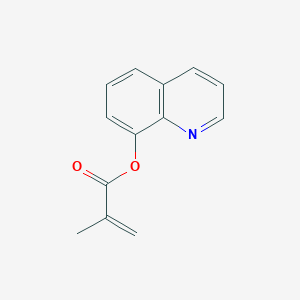
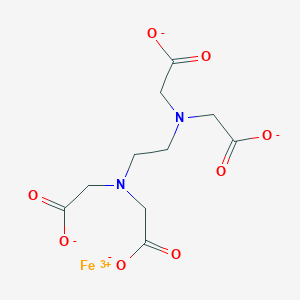
![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)
